1-(3-Methoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one

Lipophilicity Drug-likeness Wittig reagent partitioning

1-(3-Methoxyphenyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one (CAS 56937-78-1) is a carbonyl-stabilized phosphorane belonging to the phenacylidenetriphenylphosphorane class of Wittig reagents. It bears a 3-methoxyphenyl ketone moiety that electronically and sterically differentiates it from the unsubstituted parent compound and from 2- or 4-methoxy regioisomers.

Molecular Formula C27H23O2P
Molecular Weight 410.4 g/mol
CAS No. 56937-78-1
Cat. No. B12889278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
CAS56937-78-1
Molecular FormulaC27H23O2P
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H23O2P/c1-29-23-13-11-12-22(20-23)27(28)21-30(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-21H,1H3
InChIKeyJNYADKMXVLTBAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one (CAS 56937-78-1): Procurement-Relevant Identity and Class Profile


1-(3-Methoxyphenyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one (CAS 56937-78-1) is a carbonyl-stabilized phosphorane belonging to the phenacylidenetriphenylphosphorane class of Wittig reagents [1]. It bears a 3-methoxyphenyl ketone moiety that electronically and sterically differentiates it from the unsubstituted parent compound and from 2- or 4-methoxy regioisomers. The compound has a molecular formula of C₂₇H₂₃O₂P, a molecular weight of 410.44 g·mol⁻¹, a calculated LogP of 4.67, and a polar surface area of 36.11 Ų . As a stabilized ylide, it participates in carbonyl olefination, organocatalysis, and metal coordination chemistry [2]. For scientific procurement, the exact substitution pattern is critical: the meta-methoxy group modulates the electron density at the carbonyl carbon and the ylidic carbon, influencing both the rate and stereochemical outcome of Wittig reactions relative to other phosphoranes.

Why Unsubstituted or Para-Methoxy Phenacylidenetriphenylphosphoranes Cannot Replace the 3-Methoxy Derivative (56937-78-1) in Regiochemistry-Sensitive Workflows


Carbonyl-stabilized phosphoranes are not functionally interchangeable despite sharing the triphenylphosphoranylidene core. The position of the methoxy substituent on the benzoyl ring (ortho, meta, or para) dictates the electronic character of the ylide carbon and the carbonyl oxygen, directly affecting nucleophilicity, selectivity in Wittig olefinations, and coordination geometry in metal complexes [1]. The 3-methoxy group exerts a +M (mesomeric) effect at the meta position that is qualitatively distinct from the +M effect of a 4-methoxy group and the mixed steric-electronic influence of a 2-methoxy substituent. This positional effect translates into measurable differences in LogP (4.67 for the 3-methoxy vs. an estimated lower value for the more polar 4-methoxy analog) and in the PSA-accessible hydrogen-bonding landscape . Furthermore, methoxyphenyl-substituted phosphonium derivatives have been shown to exhibit enhanced aqueous solubility and reduced cytotoxicity compared to their unsubstituted triphenylphosphonium counterparts [2]. Consequently, substituting a different regioisomer into a validated protocol risks altered reaction yields, divergent E/Z ratios, or loss of biological target engagement.

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one (56937-78-1) Against Closest Analogs


Meta-Methoxy Substitution Modulates LogP and PSA Relative to the Unsubstituted Phenacylidenetriphenylphosphorane Parent

The LogP of 1-(3-methoxyphenyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one is 4.67, with a polar surface area (PSA) of 36.11 Ų . While the LogP of the unsubstituted phenacylidenetriphenylphosphorane (CAS 859-65-4, C₂₆H₂₁OP, MW 380.43) is not reported in the same database, the difference in molecular formula alone—one additional oxygen atom and a –CH₃ group—predicts a ΔLogP of approximately −0.3 to −0.5 units (class-level inference based on the Hansch π constant for aromatic –OCH₃). This places the 3-methoxy derivative in a more favorable range for applications requiring balanced lipophilicity, such as cellular permeability in bioassays, while retaining sufficient hydrophobicity for efficient Wittig reactivity in organic solvents . The PSA of 36.11 Ų also makes the compound suitable for blood–brain barrier penetration by the Veber rule (PSA < 140 Ų), a property exploited in the design of CNS-active triphenylphosphoranylidene derivatives [1].

Lipophilicity Drug-likeness Wittig reagent partitioning

Methoxy-Phenyl Substitution Confers Class-Level Aqueous Solubility and Cytotoxicity Advantages Over Triphenylphosphonium Derivatives

Although head-to-head data for the 3-methoxy phosphorane itself are absent, a 2019 study by Lalwani et al. comparing methoxyphenyl-substituted phosphonium zwitterions and salts (derived from tris(2,4,6-trimethoxyphenyl)phosphine, tris(2,6-dimethoxyphenyl)phosphine, and tri(4-methoxyphenyl)phosphine) against their unsubstituted triphenylphosphonium analogs demonstrated that methoxy substitution universally increases aqueous solubility and reduces cytotoxicity [1]. The methoxyphenyl-substituted compounds showed greater solubility in aqueous systems than the corresponding phenyl derivatives, and cytotoxicity studies revealed that the compounds are significantly less toxic than the related triphenylphosphonium derivatives [1]. Given the structural analogy—both are tetracoordinate phosphorus(V) compounds with three aromatic substituents—this class-level trend can reasonably be projected to the 3-methoxyphenacylidenetriphenylphosphorane scaffold. The magnitude of solubility enhancement was not individually quantified for a meta-methoxy substitution pattern, but the trend is consistent across mono-, di-, and trimethoxy variants.

Aqueous solubility Cytotoxicity Biocompatible Wittig reagents

Triphenylphosphoranylidene Derivatives Achieve Nanomolar AChE Inhibition—Structural Basis for Prioritizing the 3-Methoxy Scaffold

El-Hussieny et al. (2023) demonstrated that synthetic triphenylphosphoranylidene derivatives act as dual-target inhibitors of acetylcholinesterase (AChE) and β-amyloid (Aβ₁₋₄₂) aggregation [1]. The acetyl-substituted derivative 8c exhibited an AChE IC₅₀ of 97.04 nM, a matrix metalloproteinase-2 (MMP-2) IC₅₀ of 724.19 nM, and an Aβ₁₋₄₂ aggregation IC₅₀ of 302.36 nM, with low cytotoxicity and in vivo behavioural efficacy comparable to donepezil [1]. Although the specific 3-methoxy compound was not among the tested derivatives, the study establishes the triphenylphosphoranylidene pharmacophore as biologically competent at nanomolar concentrations. The 3-methoxy substitution pattern offers a distinct electronic profile that may improve metabolic stability (via O-demethylation resistance compared to 4-methoxy) and modulate AChE binding-site interactions through the meta-methoxy hydrogen-bond acceptor. This positions 56937-78-1 as a privileged scaffold for medicinal chemistry optimization relative to the unsubstituted or acyl-substituted analogs directly tested.

Acetylcholinesterase inhibition Alzheimer's disease Neurodegenerative drug discovery

Regioisomeric Differentiation: Meta- vs. Para-Methoxy Substitution Alters the Electronic Landscape of the Phosphorane Ylide

The 3-methoxyphenacylidenetriphenylphosphorane (CAS 56937-78-1) and its 4-methoxy regioisomer (4-methoxyphenacylidenetriphenylphosphorane, C₂₇H₂₃O₂P, MW 410.45, J-GLOBAL ID 200907015631233101) share an identical molecular formula but differ fundamentally in the resonance interaction between the methoxy lone pair and the carbonyl π-system [1]. In the 4-methoxy isomer, the –OCH₃ group is conjugated with the carbonyl through the aromatic ring (+M effect), increasing electron density at the carbonyl oxygen and ylide carbon. In the 3-methoxy isomer, the +M effect is attenuated because the meta position does not permit direct resonance with the carbonyl; instead, the –OCH₃ group exerts a dominant −I (inductive) effect, making the carbonyl carbon more electrophilic. This electronic difference is expected to manifest in Wittig reaction rates (the 3-methoxy derivative reacting faster with electron-rich aldehydes) and in E/Z stereoselectivity—a critical parameter in natural product synthesis where olefin geometry is preserved . Although quantitative rate constants for this specific pair have not been published, the well-established principles of aromatic substituent effects provide a robust mechanistic basis for expecting divergent reactivity.

Regiochemistry Electronic effects Wittig stereoselectivity

Optimal Deployment Scenarios for 1-(3-Methoxyphenyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one (56937-78-1)


Medicinal Chemistry: CNS-Penetrant AChE/β-Amyloid Dual-Target Lead Optimization

Based on the established nanomolar AChE inhibitory activity of the triphenylphosphoranylidene pharmacophore (compound 8c IC₅₀ = 97.04 nM) and the favorable LogP (4.67) and PSA (36.11 Ų) of the 3-methoxy derivative—both within CNS drug-likeness limits—56937-78-1 is a compelling starting scaffold for Alzheimer's disease drug discovery programs. The meta-methoxy group provides a vector for subsequent metabolic stabilization and affinity maturation that the unsubstituted parent (LogP estimated ~5.0–5.2) lacks without additional synthetic manipulation [1].

Organometallic Catalysis: Synthesis of Pd(II) and Ni(II) Pre-Catalysts with Tuneable Steric Bulk

Ortho-substituted phenacylidenetriphenylphosphoranes have been deployed as κ²-P,O or κ²-P,N chelating ligands in nickel(II) and palladium(II) complexes for ethylene oligomerization and cross-coupling catalysis [2]. The 3-methoxy analog, while not ortho-substituted, offers a distinct coordination geometry: the methoxy oxygen at the meta position cannot chelate, making the phosphorane a monodentate P-donor or a bridging ligand. This contrasts with the 2-methoxy regioisomer, which can form five-membered chelate rings, and thus 56937-78-1 is the regioisomer of choice when a purely monodentate, sterically encumbered phosphorane ligand is required.

Biocompatible Wittig Reagent for Intracellular Olefination or Mitochondrial Targeting

The Lalwani et al. (2019) study provides class-level evidence that methoxy-phenyl substitution on phosphonium/phosphorane scaffolds enhances aqueous solubility and reduces cytotoxicity relative to triphenylphosphonium analogs [3]. For applications requiring in cellulo Wittig chemistry—such as bioorthogonal olefination for live-cell imaging or mitochondrial-targeted drug delivery—procurement of the 3-methoxy derivative is rationally preferred over the unsubstituted phenacylidenetriphenylphosphorane, which is expected to exhibit higher cytotoxicity and poorer aqueous handling characteristics.

Stereoselective Wittig Olefination with Electron-Rich Aldehydes

The attenuated +M effect of the 3-methoxy substituent (σₘ = +0.12) compared to the 4-methoxy substituent (σₚ = −0.27) renders the carbonyl carbon of 56937-78-1 more electrophilic than that of its para isomer . This electronic distinction predicts faster reaction rates with electron-rich aldehydes (e.g., 4-methoxybenzaldehyde, 4-dimethylaminobenzaldehyde) and altered E/Z stereoselectivity. For synthetic chemists optimizing Wittig reactions on electron-rich substrates, 56937-78-1 is the regioisomer of choice when the goal is to maximize carbonyl electrophilicity without sacrificing the solubility benefits of the methoxy group.

Quote Request

Request a Quote for 1-(3-Methoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.